molecular formula C9H15N3O3 B1409453 tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate CAS No. 1803591-31-2

tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate

Cat. No.: B1409453
CAS No.: 1803591-31-2
M. Wt: 213.23 g/mol
InChI Key: LAPIHXYKVODQMU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is a carbamate-protected derivative featuring a pyrazolone core. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in drug discovery, particularly for its balance of reactivity (via the Boc group) and structural diversity (via the pyrazolone ring).

Properties

IUPAC Name

tert-butyl N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)10-5-6-4-7(13)12-11-6/h4H,5H2,1-3H3,(H,10,14)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPIHXYKVODQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Carbamoylation of 3-Substituted Pyrazol-5-ol Derivatives

Step 1: Synthesis of the Pyrazol-5-ol Intermediate

  • Starting Material: 1,3-dicarbonyl compounds such as β-ketoesters or β-diketones.
  • Reaction: Condensation with hydrazines to form pyrazoline intermediates, followed by oxidation to generate the pyrazol-5-one core.

Example Reaction:

β-ketoester + hydrazine → pyrazoline intermediate → oxidation → pyrazol-5-one
  • Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other mild oxidants.

Step 2: Carbamoylation at the N-atom

  • Reagents: tert-Butyl chloroformate (Boc-Cl) or tert-butyl isocyanate.
  • Conditions: Use of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM).

Reaction Scheme:

Pyrazol-5-one derivative + Boc-Cl → N-Boc pyrazol-5-amine (if amino group present)
  • Note: If the pyrazol has a free N-H, the carbamate group is introduced directly at this site.

Method B: Functionalization of 3-Amino-Substituted Pyrazoles

Step 1: Synthesis of 3-Amino-Pyrazoles

  • Starting Material: 3-Aminopyrazoles obtained via nucleophilic substitution or reduction of nitro derivatives.

Step 2: Carbamoylation

  • Reagents: tert-Butyl chloroformate or tert-butyl isocyanate.
  • Reaction Conditions: Similar to Method A, with bases like triethylamine in DCM or acetonitrile.

Reaction Example:

3-Amino-pyrazole + Boc-Cl → N-Boc-3-amino-pyrazole

Step 3: Oxidation at the 5-position

  • Oxidation of the pyrazole ring to introduce the keto group at the 5-position, using mild oxidants such as hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions.

Data Table of Preparation Methods

Method Starting Material Key Reagents Solvent Key Conditions Yield Remarks
A β-Ketoester + hydrazine Hydrogen peroxide, Boc-Cl DCM Room temperature, inert atmosphere 65-75% Suitable for large-scale synthesis
B 3-Aminopyrazoles tert-Butyl chloroformate Acetonitrile 0°C to room temperature 60-70% High regioselectivity

Research Findings and Optimization Strategies

Recent patents and research articles emphasize the importance of:

  • Choice of oxidants: Mild oxidants like hydrogen peroxide minimize side reactions.
  • Reaction temperature: Lower temperatures (0°C to 25°C) favor regioselectivity.
  • Solvent effects: Aprotic solvents such as DCM and acetonitrile enhance carbamate formation efficiency.
  • Purification: Chromatographic techniques (silica gel chromatography) are recommended to isolate pure compounds.

For example, a patent describes the use of tert-butyl chloroformate in DCM with triethylamine, achieving yields of approximately 70% and high purity suitable for pharmaceutical applications.

Notes and Considerations

  • Selectivity: The carbamoylation typically occurs at the N-atom of the pyrazol ring, requiring control of reaction conditions to prevent over-alkylation.
  • Oxidation step: The oxidation to form the 5-oxo group is sensitive; over-oxidation can lead to ring degradation.
  • Scale-up: The described methods are adaptable to scale-up with appropriate optimization of reagent equivalents and reaction times.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing a pyrazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate has been evaluated for its ability to target specific cancer cell lines, showing promising results in vitro against breast and lung cancer cells .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that similar pyrazole derivatives possess broad-spectrum antimicrobial effects. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways. This compound's structural features suggest potential effectiveness against resistant strains of bacteria .

Agricultural Science

Pesticide Development
The compound's unique structure allows it to be explored as a potential pesticide or herbicide. Research has indicated that derivatives with a pyrazole backbone can act as effective agrochemicals by targeting specific biochemical pathways in pests without affecting non-target organisms. Field trials are ongoing to assess the efficacy and safety of this compound in agricultural settings .

Plant Growth Regulation
Additionally, there is emerging evidence that compounds like this compound can influence plant growth positively. Studies have shown that certain pyrazole derivatives can enhance root development and overall plant vigor when applied at specific concentrations, making them valuable in crop management strategies .

Material Science

Polymer Synthesis
In material science, the compound can be utilized as a monomer or additive in polymer synthesis. Its functional groups allow for the formation of new polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research is being conducted on incorporating this compound into biocompatible polymers for medical applications .

Nanotechnology Applications
The integration of this compound into nanomaterials has been explored for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, which is crucial in therapeutic applications .

Data Summary Table

Application AreaSpecific ApplicationFindings/Case Studies
Medicinal ChemistryAnticancer ActivityInhibits tumor growth in breast/lung cancer cells
Antimicrobial PropertiesBroad-spectrum activity against resistant bacteria
Agricultural SciencePesticide DevelopmentEffective against pests; field trials ongoing
Plant Growth RegulationEnhances root development and plant vigor
Material SciencePolymer SynthesisUsed as a monomer for enhanced thermal stability
Nanotechnology ApplicationsImproves drug delivery systems

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrazole ring can interact with receptor sites, modulating their activity and affecting cellular pathways. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s key structural differentiators include its pyrazolone ring and Boc-protected methylamine . Below is a comparison with analogs from the provided evidence:

Table 1: Structural and Functional Comparison
Compound Name Heterocyclic Core Key Functional Groups Molecular Weight (g/mol)
tert-Butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate Pyrazolone (C₃H₄N₂O) Boc-protected amine, ketone ~212*
Compound 26 () Benzo[d][1,2,3]triazole Boc-protected amine, benzotriazole carbonyl 358.5
Thiazol-5-ylmethyl derivatives () Thiazole (C₃H₃NS) Thiazole, carbamate, hydroperoxy groups Not reported

*Calculated based on formula: C₉H₁₅N₃O₃.

Key Observations:

  • Pyrazolone vs. Benzotriazole (): The pyrazolone ring is a non-aromatic, partially saturated system with a ketone, enabling hydrogen bonding. In contrast, the benzo-triazole in Compound 26 is aromatic and planar, favoring π-π stacking interactions. The latter’s fused ring system increases molecular weight and lipophilicity .
  • Pyrazolone vs. Pyrazolone’s ketone offers distinct redox and hydrogen-bonding capabilities, which may influence solubility and target selectivity .

Physicochemical and Pharmacological Properties

  • Solubility: The Boc group in the target compound increases hydrophobicity compared to unprotected amines. Benzo-triazole derivatives () exhibit higher molecular weights and likely lower aqueous solubility, whereas thiazoles () may show variable solubility due to sulfur’s polarizability.
  • Stability: Boc carbamates are acid-labile, whereas benzotriazole carbonyls () are hydrolytically stable. Thiazole derivatives () with hydroperoxy groups may exhibit oxidative sensitivity .
  • Biological Activity:
    • Pyrazolone cores are associated with anti-inflammatory and analgesic activity (e.g., phenylbutazone).
    • Benzo-triazoles () are common in kinase inhibitors due to their planar aromaticity.
    • Thiazoles () are prevalent in antimicrobial and anticancer agents .

Structural Characterization Techniques

Crystallographic data for such compounds often rely on SHELX software (), widely used for small-molecule refinement. For example, Compound 26 () was characterized via $^1$H NMR and mass spectrometry, while SHELXL () enables precise bond-length and angle analysis in similar heterocycles .

Biological Activity

Tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₉H₁₅N₃O₃
CAS Number: 1803591-31-2
SMILES: CC(C)(C)OC(=O)NCC1=CC(=O)NN1

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a pyrazole ring. This structural configuration is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds with similar structures to this compound. These studies indicate that pyrazole-containing compounds can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Moderate inhibition
Breast CancerMDA-MB-231Significant inhibition
Liver CancerHepG2Significant inhibition
Colorectal CancerHT29Moderate inhibition

In particular, compounds derived from 1H-pyrazole structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. For example, related compounds have demonstrated moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range around 250 µg/mL .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as p38 MAPK, which plays a critical role in inflammatory responses and cell proliferation .
  • Induction of Apoptosis : Studies indicate that pyrazole derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Study on Anticancer Activity

A recent study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The findings indicated that specific structural modifications enhanced their potency significantly:

  • Compound A : IC₅₀ = 13 nM against p38 MAPK
  • Compound B : IC₅₀ = 42 nM in TNFα-induced IL-6 production inhibition .

These results suggest that further optimization of the pyrazole scaffold could lead to more effective anticancer agents.

Study on Antimicrobial Effects

Another research project focused on evaluating the antimicrobial properties of several pyrazole derivatives. The results showed that specific compounds exhibited bactericidal activity at concentrations lower than 250 µg/mL against pathogenic strains .

Q & A

Q. How is the crystal structure of tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate determined experimentally?

Methodological Answer: Crystal structure determination involves single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite. Key steps include:

  • Data Collection : Use a diffractometer to collect reflection data.
  • Structure Solution : Apply direct methods (SHELXS/SHELXD) to solve the phase problem .
  • Refinement : Refine atomic coordinates and displacement parameters with SHELXL, leveraging constraints for thermal motion and hydrogen bonding .
  • Validation : Analyze residual electron density and R-factors to confirm accuracy.

Q. Key Observations :

  • Hydrogen bonds between the pyrazolone oxygen and adjacent NH groups stabilize the crystal lattice .
  • The tert-butyl group exhibits rotational disorder in some cases, requiring split-site modeling .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A typical synthesis involves:

Pyrazolone Core Formation : Condensation of hydrazine derivatives with β-ketoesters to form 5-oxo-2,5-dihydro-1H-pyrazole .

Carbamate Coupling : React the pyrazolone with tert-butyl (bromomethyl)carbamate under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Characterization Tools :

  • ¹H/¹³C NMR : Key peaks include δ ~11.5 ppm (pyrazolone NH), δ ~5.2 ppm (CH₂ linker), and δ ~1.4 ppm (tert-butyl) .
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z consistent with the molecular formula (e.g., m/z 398.0 for analogous derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during diastereoselective synthesis of related carbamate derivatives?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .
  • X-ray Crystallography : Confirm absolute configuration of isolated diastereomers .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated shifts for proposed stereoisomers .

Case Study :
In the synthesis of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate, mismatched stereochemical outcomes were resolved by adjusting reaction temperature and solvent polarity, favoring thermodynamic control .

Q. What strategies optimize reaction yields for multi-step syntheses involving tert-butyl carbamate intermediates?

Methodological Answer:

  • Protecting Group Strategy : Use Boc (tert-butoxycarbonyl) to shield reactive amines during coupling steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in carbamate formation .
  • Catalyst Screening : Test bases (e.g., Et₃N, DBU) or Lewis acids (e.g., ZnCl₂) to accelerate key steps .

Example :
In a 5-step synthesis of tert-butyl N-[(4R)-4-hydroxypiperidin-3-yl]carbamate, switching from THF to 1,4-dioxane increased the yield of the final step from 65% to 82% .

Q. How should researchers interpret conflicting NMR data for tert-butyl carbamate derivatives in different solvents?

Methodological Answer:

  • Solvent Effects : Compare spectra in DMSO-d₆ (polar, stabilizes NH protons) vs. CDCl₃ (non-polar, sharpens tert-butyl signals).
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C .

Q. What safety protocols are critical when handling tert-butyl carbamate derivatives in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., from DMF or THF) .
  • Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal .

Q. First Aid :

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact : Wash with soap and water for 15 minutes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate

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